molecular formula C26H40N4O9S B1681431 Sampatrilat CAS No. 129981-36-8

Sampatrilat

Katalognummer: B1681431
CAS-Nummer: 129981-36-8
Molekulargewicht: 584.7 g/mol
InChI-Schlüssel: LPUDGHQMOAHMMF-JBACZVJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sampatrilat ist ein neuartiger Vasopeptidase-Inhibitor, der sich als vielversprechend für die Behandlung von Herz-Kreislauf-Erkrankungen, insbesondere chronischer Herzinsuffizienz, erwiesen hat. Es wirkt, indem es sowohl das Angiotensin-Converting-Enzym als auch die neutrale Endopeptidase hemmt, die Schlüsselenzyme bei der Blutdruckregulation und der Herzumbildung sind .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen AusgangsstoffenDie Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, um selektive Reaktionen an bestimmten Stellen des Moleküls sicherzustellen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von automatisierten Synthesizern und Hochdurchsatz-Reinigungstechniken, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sampatrilat involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sampatrilat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um selektive Reaktionen sicherzustellen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise modifizierte Versionen von this compound mit veränderten funktionellen Gruppen. Diese Modifikationen können seine inhibitorische Aktivität oder Stabilität verbessern und es als therapeutisches Mittel effektiver machen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es gleichzeitig das Angiotensin-Converting-Enzym und die neutrale Endopeptidase hemmt. Diese duale Inhibition führt zu erhöhten Spiegeln von vasodilatatorischen Peptiden und zu verringerten Spiegeln von vasokonstriktiven Peptiden, was zu einer verbesserten Blutdruckregulation und Herzfunktion führt. Die molekularen Ziele umfassen die aktiven Zentren beider Enzyme, an die this compound bindet und deren katalytische Aktivität verhindert .

Wirkmechanismus

Sampatrilat exerts its effects by simultaneously inhibiting angiotensin-converting enzyme and neutral endopeptidase. This dual inhibition leads to increased levels of vasodilatory peptides and decreased levels of vasoconstrictive peptides, resulting in improved blood pressure regulation and cardiac function. The molecular targets include the active sites of both enzymes, where this compound binds and prevents their catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Die Einzigartigkeit von Sampatrilat liegt in seiner dualen inhibitorischen Aktivität, die es ermöglicht, gleichzeitig zwei Schlüsselenzyme zu bekämpfen, die an der Herz-Kreislauf-Regulation beteiligt sind. Diese duale Wirkung bietet einen umfassenderen Ansatz zur Behandlung von Erkrankungen wie chronischer Herzinsuffizienz und Bluthochdruck im Vergleich zu Einzelemenzym-Inhibitoren .

Biologische Aktivität

Sampatrilat is a novel vasopeptidase inhibitor that targets both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). Its dual action presents potential therapeutic advantages in conditions such as hypertension and congestive heart failure (CHF). This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacological effects, and relevant research findings.

This compound functions primarily as a dual inhibitor of ACE and NEP. By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Concurrently, NEP inhibition leads to increased levels of natriuretic peptides, which promote vasodilation and diuresis. This combined action is thought to improve hemodynamic parameters and cardiac remodeling in heart failure models.

Structural Characteristics

This compound's structure contributes to its selectivity and potency as an inhibitor:

  • Chemical Structure : this compound is characterized by a hydrophilic nature, containing a weakly acidic phenolic group (tyrosine), two more acidic carboxylate groups, and a basic primary amine group (lysine) .
  • Binding Affinity : It exhibits a 12.5-fold selectivity for the catalytic domain of cACE compared to nACE, indicating its potential for targeted therapeutic applications .

Hemodynamic Improvements

Research indicates that long-term treatment with this compound can lead to significant improvements in cardiac function. In studies involving rats with chronic heart failure induced by left coronary artery ligation (CAL), this compound administration resulted in:

  • Reduced Mortality : The mortality rate in treated rats was significantly lower (20%) compared to untreated controls (57%) .
  • Cardiac Remodeling : this compound treatment attenuated increases in left ventricular end-diastolic pressure, heart weight, and collagen content, suggesting a regression of adverse cardiac remodeling .

Inhibition of Cardiac Fibrosis

This compound has been shown to directly inhibit collagen synthesis in cardiac fibroblasts. It augmented the effects of atrial natriuretic peptide on proline incorporation into collagen, thereby reducing fibrosis . This mechanism may be pivotal in its ability to improve cardiac structure and function.

Comparative Studies

In clinical settings, this compound has been compared with traditional ACE inhibitors like lisinopril. Key findings include:

  • ACE Activity Reduction : this compound decreased ACE activity by 40% to 50%, which is less than the reduction seen with lisinopril .
  • Urinary cGMP Levels : Significant increases in urinary cGMP levels were observed with this compound but not with lisinopril, indicating effective NEP inhibition .

Research Findings Summary Table

Study FocusFindings
Mortality in CHF Rats This compound reduced mortality from 57% to 20% in CAL-induced heart failure models .
Cardiac Remodeling Treatment led to decreased left ventricular pressure and collagen content .
Collagen Synthesis Inhibited proline incorporation in cardiac fibroblasts .
ACE Activity Reduced by 40%-50%, less than lisinopril .
Urinary cGMP Increase Significant rise noted with this compound treatment .

Case Studies

  • Chronic Heart Failure Model :
    • In a controlled study on rats with CAL, this compound was administered at a dose of 30 mg/kg/day for six weeks. The results demonstrated significant improvements in hemodynamic parameters without affecting arterial blood pressure directly .
  • Hypertensive Patients :
    • A clinical trial assessed the efficacy of this compound against lisinopril over 28 and 56 days in African-American patients with hypertension. While both drugs showed antihypertensive effects, this compound's unique mechanism through NEP inhibition provided additional benefits not observed with lisinopril .

Eigenschaften

IUPAC Name

(2S)-2-[[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]methyl]-3-[1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]cyclopentyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N4O9S/c1-40(38,39)30-20(6-2-5-13-27)22(32)28-16-18(23(33)34)15-26(11-3-4-12-26)25(37)29-21(24(35)36)14-17-7-9-19(31)10-8-17/h7-10,18,20-21,30-31H,2-6,11-16,27H2,1H3,(H,28,32)(H,29,37)(H,33,34)(H,35,36)/t18-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUDGHQMOAHMMF-JBACZVJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(CCCCN)C(=O)NCC(CC1(CCCC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@@H](CCCCN)C(=O)NC[C@H](CC1(CCCC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057877
Record name Sampatrilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129981-36-8
Record name Sampatrilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129981-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sampatrilat [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129981368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sampatrilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAMPATRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7O29949TG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sampatrilat
Reactant of Route 2
Sampatrilat
Reactant of Route 3
Sampatrilat
Reactant of Route 4
Sampatrilat
Reactant of Route 5
Sampatrilat
Reactant of Route 6
Sampatrilat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.